Boronic acid, ethyl-, dimethyl ester
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Overview
Description
Boronic acid, ethyl-, dimethyl ester is an organoboron compound with the molecular formula C4H11BO2. It is a derivative of boronic acid where the boron atom is bonded to an ethyl group and two methoxy groups. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions: Boronic acid, ethyl-, dimethyl ester can be synthesized through several methods. One common approach involves the reaction of ethylboronic acid with methanol in the presence of an acid catalyst. The reaction proceeds as follows: [ \text{C2H5B(OH)2} + 2 \text{CH3OH} \rightarrow \text{C2H5B(OCH3)2} + 2 \text{H2O} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of more efficient and scalable methods. One such method includes the use of bis(pinacolato)diboron as a boron source, which reacts with ethyl iodide under palladium catalysis to form the desired ester .
Chemical Reactions Analysis
Types of Reactions: Boronic acid, ethyl-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: It can be reduced to form boranes.
Substitution: The ester groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halides or other nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Various substituted boronic esters
Scientific Research Applications
Boronic acid, ethyl-, dimethyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which boronic acid, ethyl-, dimethyl ester exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boron atom, which acts as a Lewis acid. The compound can form cyclic esters with diols, which are crucial in various chemical and biological processes .
Comparison with Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Comparison: Boronic acid, ethyl-, dimethyl ester is unique due to its specific ester groups, which provide distinct reactivity and stability compared to other boronic acids. For instance, phenylboronic acid is more commonly used in Suzuki-Miyaura coupling reactions due to its higher reactivity, while methylboronic acid is often employed in the synthesis of more volatile compounds .
Properties
IUPAC Name |
ethyl(dimethoxy)borane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11BO2/c1-4-5(6-2)7-3/h4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAQYKMRHRVDTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC)(OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11BO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334965 |
Source
|
Record name | Ethyldimethoxyborane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.94 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7318-82-3 |
Source
|
Record name | Ethyldimethoxyborane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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